Cas no 2138144-64-4 (5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine)

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 化学的及び物理的性質
名前と識別子
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- EN300-743185
- 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
- 2138144-64-4
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- インチ: 1S/C9H13ClN4/c1-14-8(5-13-9(14)10)6-2-7(11)4-12-3-6/h2,5,7,12H,3-4,11H2,1H3
- InChIKey: HNWPFNPTPYUJPO-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C2=CC(CNC2)N)N1C
計算された属性
- 精确分子量: 212.0828741g/mol
- 同位素质量: 212.0828741g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 243
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.9Ų
- XLogP3: -0.6
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743185-1.0g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 1.0g |
$2186.0 | 2024-05-24 | |
Enamine | EN300-743185-10.0g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 10.0g |
$9400.0 | 2024-05-24 | |
Enamine | EN300-743185-0.05g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 0.05g |
$1836.0 | 2024-05-24 | |
Enamine | EN300-743185-0.1g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 0.1g |
$1923.0 | 2024-05-24 | |
Enamine | EN300-743185-0.5g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 0.5g |
$2098.0 | 2024-05-24 | |
Enamine | EN300-743185-5.0g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 5.0g |
$6339.0 | 2024-05-24 | |
Enamine | EN300-743185-2.5g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 2.5g |
$4286.0 | 2024-05-24 | |
Enamine | EN300-743185-0.25g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 0.25g |
$2011.0 | 2024-05-24 |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amineに関する追加情報
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine: A Comprehensive Overview
The compound 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine (CAS No: 2138144-64-4) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines an imidazole ring with a tetrahydropyridine moiety, making it a promising candidate for drug development and other advanced chemical applications.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Its structure allows for diverse functionalization and interaction with biological systems, making it a valuable tool in the design of new therapeutic agents. The imidazole ring is known for its ability to form hydrogen bonds and participate in π–π interactions, which are critical for molecular recognition and binding in biological systems.
The tetrahydropyridine moiety adds another layer of complexity to this compound's functionality. This group is often associated with antihypertensive and anti-inflammatory properties, suggesting that this compound could have applications in cardiovascular and neurodegenerative diseases. Furthermore, the presence of a chlorine substituent on the imidazole ring enhances the molecule's stability and bioavailability, making it more suitable for pharmacological use.
One of the most exciting developments involving this compound is its role in targeted drug delivery systems. Researchers have explored its ability to act as a carrier for drugs or imaging agents due to its biocompatibility and ability to interact with specific biological targets. This has opened new avenues for personalized medicine and improved therapeutic outcomes.
In addition to its medicinal applications, 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and advanced materials development. This dual functionality underscores the versatility of this compound across multiple scientific disciplines.
From a synthetic standpoint, the preparation of this compound involves a series of well-defined organic reactions that ensure high purity and structural integrity. The synthesis typically begins with the formation of the imidazole ring through condensation reactions followed by the construction of the tetrahydropyridine moiety via cyclization or coupling reactions. The introduction of the chlorine substituent is carefully controlled to maintain the desired stereochemistry and reactivity.
The characterization of this compound relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure, purity, and crystalline properties, ensuring that it meets the highest standards for both research and industrial applications.
In conclusion, 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amie (CAS No: 2138144
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